Benzamide, 5-fluoro-2-methyl-N-(5-(5H-pyrrolo(2,1-C)(1,4)benzodiazepin-10(11H)-ylcarbonyl)-2-pyridinyl)-
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Overview
Description
CL-385004 is a small molecule drug that functions as an antagonist for vasopressin V1a and V2 receptors. It has been studied for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-385004 involves multiple steps:
Alkylation: Pyrrole-2-carboxaldehyde is alkylated with 2-nitrobenzyl chloride in the presence of sodium hydride to form N-benzyl pyrrole.
Reductive Ring Closure: The N-benzyl pyrrole undergoes reductive ring closure by hydrogenation over palladium on carbon to produce pyrrolobenzodiazepine.
Esterification: 6-aminonicotinic acid is esterified with methanol or ethanol in the presence of an acid catalyst to form the corresponding esters.
Coupling: The esters are coupled with 5-fluoro-2-methylbenzoyl chloride to form an imide.
Hydrolysis and Conversion: The imide undergoes simultaneous hydrolysis and conversion to an acid chloride using sodium hydroxide and thionyl chloride.
Final Coupling: The acid chloride is coupled with the pyrrolobenzodiazepine in the presence of triethylamine to yield the target amide.
Industrial Production Methods
The industrial production of CL-385004 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
CL-385004 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using hydrogenation over palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
Scientific Research Applications
CL-385004 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying vasopressin receptor antagonism.
Biology: The compound is used to investigate the role of vasopressin receptors in physiological and pathological processes.
Medicine: CL-385004 has potential therapeutic applications in treating cardiovascular diseases, particularly heart failure.
Mechanism of Action
CL-385004 exerts its effects by antagonizing vasopressin V1a and V2 receptors. Vasopressin is a hormone that regulates water retention and blood pressure. By blocking these receptors, CL-385004 inhibits the vasopressin-induced increase in intracellular calcium levels, platelet aggregation, vascular smooth muscle cell proliferation, hypertension, and coronary vasospasm .
Comparison with Similar Compounds
Similar Compounds
SR49059: A V1a receptor antagonist with high affinity for animal and human V1a receptors.
Tolvaptan: A selective V2 receptor antagonist with powerful oral aquaretic properties.
Conivaptan: A mixed V1a/V2 receptor antagonist studied for its potential in treating heart failure.
Uniqueness
CL-385004 is unique in its dual antagonism of both V1a and V2 receptors, making it a versatile compound for studying the combined effects of vasopressin receptor blockade. This dual action distinguishes it from other compounds that target only one type of receptor .
Properties
CAS No. |
180416-31-3 |
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Molecular Formula |
C26H21FN4O2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[5-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridin-2-yl]-5-fluoro-2-methylbenzamide |
InChI |
InChI=1S/C26H21FN4O2/c1-17-8-10-20(27)13-22(17)25(32)29-24-11-9-18(14-28-24)26(33)31-16-21-6-4-12-30(21)15-19-5-2-3-7-23(19)31/h2-14H,15-16H2,1H3,(H,28,29,32) |
InChI Key |
XJZRYHGTQLKUDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=NC=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53 |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=NC=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53 |
Synonyms |
5-fluoro-2-methyl-N-(5-(5H-pyrrolo(2,1-c)(1,4)benzodiazepine-10(11H)-ylcarbonyl)-2-pyridinyl)benzamide CL 385,004 CL 385004 CL-385,004 CL-385004 |
Origin of Product |
United States |
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